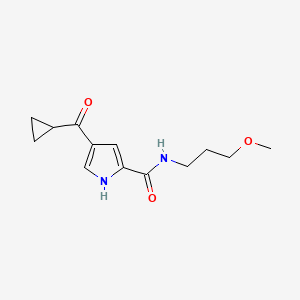
4-(cyclopropylcarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclopropylcarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Cyclopropylcarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide, also known by its CAS number 477848-71-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The molecular formula of this compound is C13H18N2O3, with a molecular weight of approximately 250.30 g/mol. The predicted boiling point is around 481.2 °C, and it has a density of approximately 1.222 g/cm³ .
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies indicate that modifications to the pyrrole ring and carboxamide group can enhance anti-tubercular activity. For instance, derivatives with electron-withdrawing substituents showed improved potency with minimum inhibitory concentrations (MIC) below 0.016 μg/mL .
The primary target for this class of compounds appears to be the mycobacterial membrane protein MmpL3, which is crucial for mycolic acid transport in Mtb. Compounds designed with a pyrrole-2-carboxamide scaffold demonstrated effective inhibition of MmpL3, leading to disruption in mycolic acid biosynthesis .
Cytotoxicity
Cytotoxicity assays reveal that many derivatives exhibit low toxicity towards mammalian cells, with IC50 values greater than 64 μg/mL, indicating a favorable selectivity index for therapeutic applications . This profile suggests that while the compound is effective against Mtb, it remains relatively safe for human cells.
Study 1: Efficacy Against Drug-Resistant Tuberculosis
In a study published in August 2022, researchers synthesized several pyrrole-2-carboxamide derivatives and evaluated their efficacy against drug-resistant strains of Mtb. Compound 32 , a derivative closely related to this compound, exhibited significant activity against both wild-type and mutant strains expressing resistance mutations in the mmpL3 gene. The study concluded that these compounds could serve as promising candidates for further development into anti-TB drugs .
Study 2: Structure-Activity Relationship Analysis
A detailed SAR analysis revealed that substituents on the pyrrole ring significantly influence the biological activity of these compounds. For example, compounds with bulky aromatic groups showed enhanced binding affinity to MmpL3 and higher antimicrobial potency compared to those with smaller or less polar substituents . This finding underscores the importance of molecular design in developing effective therapeutics.
Data Table: Biological Activity Summary
| Compound Name | MIC (μg/mL) | IC50 (μg/mL) | Target Protein | Activity Type |
|---|---|---|---|---|
| Compound 32 | <0.016 | >64 | MmpL3 | Anti-TB |
| Compound X | <0.025 | >50 | MmpL3 | Anti-TB |
| Compound Y | <0.050 | >40 | MmpL3 | Anti-TB |
特性
IUPAC Name |
4-(cyclopropanecarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-18-6-2-5-14-13(17)11-7-10(8-15-11)12(16)9-3-4-9/h7-9,15H,2-6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVRAMAXLHPPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CN1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













